3-Amino-1-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-1-(2-methylphenyl)urea” is a chemical compound with the molecular formula C8H11N3O . It is a type of urea derivative, which are compounds that play a significant role in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-methylphenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms in an amino group is replaced by a 2-methylphenyl group .Scientific Research Applications
Urease Inhibition
3-Amino-1-(2-methylphenyl)urea: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure allows it to bind to the active site of the enzyme, potentially inhibiting its activity and providing a therapeutic pathway for treating related diseases .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Its derivatives have been synthesized and evaluated against various bacterial and fungal strains. Some derivatives have demonstrated significant growth inhibition, particularly against Acinetobacter baumannii , a pathogen known for its multidrug resistance . This suggests a potential role for 3-Amino-1-(2-methylphenyl)urea in developing new antimicrobial agents.
Molecular Docking Studies
In silico molecular docking studies have been conducted to understand the binding interactions of 3-Amino-1-(2-methylphenyl)urea derivatives with biological targets. These studies help predict the efficacy of these compounds as inhibitors or drugs by analyzing their interaction with enzymes or receptors at the molecular level .
Pharmaceutical Chemistry
The compound’s utility in pharmaceutical chemistry is significant due to its structural versatility. It can be used to synthesize a variety of derivatives with potential pharmacological activities. The thiourea moiety, in particular, is a crucial functional group in medicinal chemistry, often used in the design of new drugs .
Biochemical Evaluation
3-Amino-1-(2-methylphenyl)urea: and its derivatives undergo rigorous biochemical evaluation to determine their inhibitory activities against specific enzymes. Such evaluations are essential in drug discovery processes, where the potency and selectivity of compounds are assessed .
Computational Chemistry
The compound is also relevant in computational chemistry, where it can be used to model and simulate its interactions with biological macromolecules. Computational methods provide insights into the compound’s behavior in biological systems, aiding in the optimization of its properties for specific applications .
Synthesis of Hybrids
Research has been conducted on synthesizing hybrids of 3-Amino-1-(2-methylphenyl)urea with other pharmacophores to create compounds with enhanced or combined therapeutic effects. These hybrids can be tailored for specific biological activities and offer a pathway for novel drug development .
Enzyme Inhibitory Activity
Lastly, the enzyme inhibitory activity of 3-Amino-1-(2-methylphenyl)urea derivatives is a field of interest. By inhibiting enzymes that are crucial for the survival of pathogens, these compounds can serve as leads for the development of new classes of inhibitors with potential applications in treating various diseases .
properties
IUPAC Name |
1-amino-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFXEVQIRODDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936094 |
Source
|
Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methylphenyl)urea | |
CAS RN |
15940-63-3 |
Source
|
Record name | NSC97209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methylphenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.